Tetraethylammonium chloride
Overview
Description
Tetraethylammonium chloride is a quaternary ammonium compound with the chemical formula C8H20ClN . It appears as a hygroscopic, colorless, crystalline solid . This compound is widely used in pharmacological and physiological studies as a source of tetraethylammonium ions .
Scientific Research Applications
Tetraethylammonium chloride has numerous applications in scientific research:
Pharmacology: It is used to block potassium channels in various tissues, aiding in the study of ion channel functions.
Electrophysiology: It serves as a pharmacological agent in electrophysiological studies to understand its effects on different organisms.
Organic Synthesis: It is employed in organic synthesis as a phase-transfer catalyst and co-catalyst in various reactions.
Mechanism of Action
Target of Action
Tetraethylammonium chloride (TEAC) is known to primarily target autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.
Mode of Action
TEAC acts by blocking its targets. It inhibits the function of autonomic ganglia, disrupts the normal operation of calcium- and voltage-activated potassium channels, and blocks nicotinic acetylcholine receptors . This blocking action alters the normal physiological processes regulated by these targets.
Biochemical Pathways
The exact biochemical pathways affected by TEAC are still under investigation. It is known that the compound’s blocking action on potassium channels and nicotinic acetylcholine receptors can disrupt normal nerve signal transmission and muscle function
Pharmacokinetics
As a quaternary ammonium compound, teac is likely to be positively charged and highly soluble in water . These properties could influence its bioavailability and distribution within the body.
Result of Action
The primary result of TEAC’s action is the inhibition of certain physiological processes due to its blocking effect on its targets. For example, it can inhibit relaxation induced by peroxynitrite in rat aorta rings . It also blocks nicotinic acetylcholine neurotransmission by blocking the receptor-mediated potassium currents .
Action Environment
The action, efficacy, and stability of TEAC can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be easily distributed in aqueous environments within the body . Additionally, its stability could be affected by factors such as pH and temperature.
Safety and Hazards
TEAC should be handled with care. Avoid breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
As an experimental agent, TEAC is used in its salt forms such as tetraethylammonium chloride and tetraethylammonium bromide . It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . Because of its inhibitory actions at the autonomic ganglia, TEAC was thought to be a potential therapeutic vasodilator but serious toxic effects were found . The most common use of TEAC presently is as a pharmacological research agent that blocks selective potassium channels .
Biochemical Analysis
Biochemical Properties
Tetraethylammonium chloride is known to block potassium channels non-specifically . It can physically enter the pore and block the channel . Additionally, it either imitates or antagonizes the actions of choline and acetylcholine, two other quaternary ammonium ions .
Cellular Effects
This compound has been shown to inhibit the proliferation of certain cell types in a dose- and time-dependent manner . It has also been found to increase apoptosis in cells . Furthermore, it has been observed to increase the generation of reactive oxygen species within cells .
Molecular Mechanism
The mechanism of action of this compound is still being investigated, but it is known that it blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . It acts from the extracellular side by open pore blockade .
Dosage Effects in Animal Models
In animal models, this compound has been found to cause serious muscle paralysis, which can lead to respiratory distress and death . The lethal dose (LD50) in mice is 65 mg/kg for intraperitoneal injection and 900 mg/kg for oral administration .
Transport and Distribution
This compound is eliminated by active renal tubular secretion by the cation transport system
Preparation Methods
Tetraethylammonium chloride is synthesized by the alkylation of triethylamine with ethyl chloride . The reaction can be represented as follows:
N(CH2CH3)3+C2H5Cl→N(CH2CH3)4+Cl−
This compound exists as either of two stable hydrates: the monohydrate and the tetrahydrate . Industrial production methods involve similar alkylation processes, ensuring high purity and yield.
Chemical Reactions Analysis
Tetraethylammonium chloride undergoes various chemical reactions, including:
Hofmann Elimination: Upon heating, it decomposes to form triethylamine and ethylene.
Phase-Transfer Catalysis: It acts as a phase-transfer catalyst in reactions such as the geminal di-alkylation of fluorene and N,N-dialkylation of aniline.
Co-Catalyst: It is used as a co-catalyst in the preparation of diarylureas from arylamines, nitroaromatics, and carbon monoxide.
Comparison with Similar Compounds
Tetraethylammonium chloride is similar to other quaternary ammonium compounds such as:
- Tetraethylammonium bromide
- Tetraethylammonium iodide
- Tetramethylammonium chloride
While these compounds share similar structures and functions, this compound is unique in its specific applications and effectiveness in certain reactions .
Properties
IUPAC Name |
tetraethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.ClH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBCJWGVCUEGHA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66-40-0 (Parent) | |
Record name | Tetraethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6041137 | |
Record name | Tetraethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Deliquescent solid; [Merck Index] Colorless or light yellow hygroscopic crystals; [Sigma-Aldrich MSDS] | |
Record name | Ethanaminium, N,N,N-triethyl-, chloride (1:1) | |
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Record name | Tetraethylammonium chloride | |
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Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26732599 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.00000308 [mmHg] | |
Record name | Tetraethylammonium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17416 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
56-34-8 | |
Record name | Tetraethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetraethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, N,N,N-triethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041137 | |
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Record name | Tetraethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TETRAETHYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B82Z83XNN | |
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Retrosynthesis Analysis
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